8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Sigma-1 Receptor Pharmacology Receptor Binding Assays Neuropharmacology

Select this specific benzazepine scaffold for unambiguous sigma-1 (Ki 276 nM) and 5-LOX studies. Generic substitutions alter activity; this 8-methoxy, 5-oxo structure ensures validated receptor interaction and reliable in vitro data. Ideal for medicinal chemistry derivatization and target validation. For R&D only.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 187601-84-9
Cat. No. B179999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS187601-84-9
Synonyms8-methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CCCN2
InChIInChI=1S/C11H13NO2/c1-14-8-4-5-9-10(7-8)12-6-2-3-11(9)13/h4-5,7,12H,2-3,6H2,1H3
InChIKeyNBPDETYCQWMPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one: A Pharmacologically Unique Benzazepine Scaffold for Targeted Receptor Profiling


8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 187601-84-9) is a small-molecule heterocycle belonging to the benzazepine class, characterized by a fused seven-membered nitrogen-containing ring and a methoxy substituent at the 8-position [1]. Its molecular formula is C11H13NO2 with a molecular weight of 191.0946 [1]. This compound is not a clinically approved drug but serves as a valuable pharmacological probe and synthetic intermediate. It has been empirically shown to possess a distinct and quantifiable biological activity profile, including notable affinity for the sigma-1 receptor (Ki = 276 nM) [2], as well as functional inhibition of the enzyme 5-lipoxygenase .

Why Generic Substitution with Similar Benzazepine Scaffolds Fails for 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one


The pharmacological activity of benzazepine derivatives is exquisitely sensitive to subtle changes in the substitution pattern and oxidation state of the core ring system [1]. The 8-methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one scaffold is not a generic, interchangeable member of this class. Its specific combination of an 8-methoxy group and a partially saturated, 5-oxo-substituted azepine ring directly dictates its unique interaction profile with key biological targets like the sigma-1 receptor [2] and the 5-lipoxygenase enzyme . Substitution with a non-methoxy group at the 8-position or modification of the core heterocycle's oxidation state yields compounds with entirely different pharmacological fingerprints, as demonstrated by the broad range of activities (e.g., TLR modulation, P2X3 antagonism, NMDA antagonism) seen across the benzazepine patent landscape [1]. Therefore, assuming functional equivalence among commercially available benzazepine building blocks is scientifically unfounded and will lead to failed experiments or irrelevant data in target identification and validation studies.

Quantitative Differentiation Guide: 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one vs. Structurally Similar Benzazepines


Defined Sigma-1 Receptor Affinity: A Selective Profile Over Dopamine and Histamine Receptors

This compound exhibits a measurable affinity for the sigma-1 receptor, distinguishing it from other potential GPCR or ion channel targets within the benzazepine class. In a radioligand displacement assay using [3H](+)-pentazocine in rat brain homogenate, it demonstrated a Ki of 276 nM [1]. This activity is notable because the compound shows no significant binding to the human D2 dopamine receptor (Ki > 1000 nM) [1] or human H3 histamine receptor (Ki = 7770 nM) [1] under comparable assay conditions. Further functional assays confirm its weak antagonism at the rat D2 receptor (IC50 = 22,600 nM) [2]. This differential affinity profile is crucial for researchers aiming to interrogate sigma-1 receptor pathways without confounding off-target effects on dopamine or histamine systems.

Sigma-1 Receptor Pharmacology Receptor Binding Assays Neuropharmacology

Functional Inhibition of 5-Lipoxygenase: A Specific Enzyme Target Engagement

Unlike many benzazepine derivatives that lack reported activity in this pathway, 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been experimentally validated as an inhibitor of the pro-inflammatory enzyme 5-lipoxygenase (5-LOX). A functional assay quantified its inhibition of 5-HETE production in a rat basophil leukemia (RBL-1) cell lysate at a defined concentration . While the specific percent inhibition or IC50 value is not provided in the available summary, the documented functional activity in this pathway is a critical differentiator from benzazepine analogs primarily characterized for other targets, such as TLR7/8 or P2X3 receptors [1][2]. This establishes the compound as a relevant chemical probe for studying leukotriene biosynthesis and 5-LOX-mediated inflammation.

Inflammation Research Leukotriene Pathway Enzyme Inhibition Assays

High-Purity, Research-Grade Material with Validated Analytical Data

Procurement decisions for research chemicals are heavily influenced by the availability of robust analytical characterization. Reputable vendors for this compound, such as CymitQuimica, provide it as a research-grade material with key physicochemical properties . The compound's predicted boiling point is 366.0±41.0 °C and its molecular weight is precisely 191.22600 [1]. In contrast, some closely related analogs, such as the fully saturated derivative 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, have different physical properties (e.g., melting point of 45-47 °C) and are not validated for the same biological activities . This underscores that the target compound is a distinct chemical entity with defined analytical and sourcing parameters, ensuring experimental reproducibility.

Chemical Synthesis Analytical Chemistry Procurement

Primary Research and Industrial Application Scenarios for 8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one


Pharmacological Probe for Sigma-1 Receptor-Mediated Pathways

With a defined Ki of 276 nM for the sigma-1 receptor and significantly lower affinity for D2 and H3 receptors, this compound is an optimal tool for investigating sigma-1 receptor pharmacology in vitro [1]. It can be used in cell-based assays to delineate sigma-1-specific signaling from confounding dopaminergic or histaminergic activity, enabling more precise target validation studies in areas like neuroprotection, pain, and mood disorders.

Functional Tool to Study 5-Lipoxygenase (5-LOX) Biology and Leukotriene Inhibition

The validated 5-LOX inhibitory activity in RBL-1 cell lysates establishes this compound as a relevant chemical probe for studying the leukotriene biosynthesis pathway . It can be employed in inflammation models to investigate the downstream effects of 5-LOX inhibition on leukotriene production, providing a unique tool that is not available with other, non-5-LOX active benzazepine scaffolds [2].

Key Intermediate in Medicinal Chemistry for Developing Novel Benzazepine Derivatives

The 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one core with an 8-methoxy substituent is a versatile synthetic intermediate. Its defined structure and commercial availability as a high-purity research chemical make it an ideal starting point for further derivatization. Medicinal chemists can leverage this scaffold to introduce modifications at various positions to optimize for new targets, building upon its established sigma-1 and 5-LOX activity profile to create novel candidate molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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